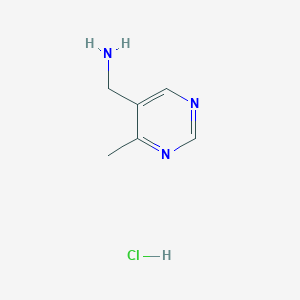

ethyl 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

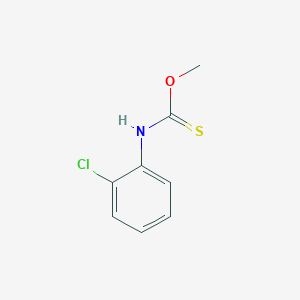

Ethyl 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrazole ring and a carboxylate group. This compound has been synthesized using various methods and has shown promising results in scientific research.

Aplicaciones Científicas De Investigación

1. Synthesis of Insecticide Intermediates

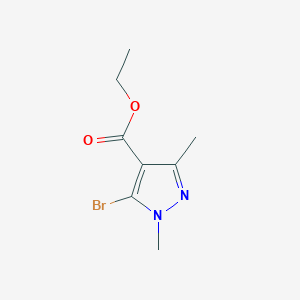

Ethyl 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylate is used as an important intermediate in the synthesis of new insecticides, such as chlorantraniliprole. It is synthesized through esterification and bromination, showing a promising industrialization route due to its simple synthetic process and low cost (Lan Zhi-li, 2007).

2. Antimicrobial Agents

Derivatives of this compound have been explored as antimicrobial agents. For instance, certain ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates demonstrated significant activity against various bacteria and fungi, comparable to ampicillin and fluconazole (Radwan et al., 2014).

3. Structural and Spectral Studies

Studies have been conducted on the structural and spectral characteristics of related pyrazole derivatives. These studies include experimental and theoretical investigations, focusing on aspects like NMR chemical shifts, FT-IR spectroscopy, and X-ray diffraction techniques. Such research is crucial for understanding the chemical properties of these compounds (Viveka et al., 2016).

4. Synthesis of Condensed Pyrazoles

Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a related compound, is used in the synthesis of condensed pyrazoles. These pyrazoles are generated through cyclocondensation with 1,3-dicarbonyl compounds, demonstrating the versatility of pyrazole derivatives in organic synthesis (Lebedˈ et al., 2012).

5. Crystal Structure Analysis

The crystal structure of various pyrazole derivatives, including ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate, has been determined. These analyses contribute to the understanding of molecular geometry and potential biological activities, such as fungicidal and plant growth regulation (Minga, 2005).

Propiedades

IUPAC Name |

ethyl 5-bromo-1,3-dimethylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-4-13-8(12)6-5(2)10-11(3)7(6)9/h4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLGFFCHVULPHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Methylphenyl)pyrazol-4-yl]-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methanone](/img/structure/B2364476.png)

![2-methyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2364482.png)

![(3Ar,6aS)-3a,6a-dimethyl-3,4,5,6-tetrahydro-1H-thieno[3,4-c]pyrrole;hydrochloride](/img/structure/B2364488.png)

![5-chloro-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2364492.png)

![N-(4-chloro-2-fluorophenyl)-2-{[2-methyl-6-(3-methylbutyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]thio}acetamide](/img/structure/B2364496.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea](/img/structure/B2364497.png)